molecular formula C11H14O2 B3073115 3-(3,5-Dimethylphenoxy)propanal CAS No. 1017340-14-5

3-(3,5-Dimethylphenoxy)propanal

Cat. No. B3073115
CAS RN: 1017340-14-5
M. Wt: 178.23 g/mol
InChI Key: AIPPCTANLPCGTO-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethylphenoxy)propanal” is a chemical compound with the molecular formula C11H14O2 . It is an important intermediate in the synthesis of various biologically active compounds .


Synthesis Analysis

A convenient and effective synthesis of 3-(3,5-dimethoxyphenyl)propanal, an important intermediate in the synthesis of various biologically active compounds, is described . The title compound was synthesized starting from 3-(3,5-dimethoxyphenyl)acrylic acid in 11 steps with 30% total yield .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 196.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 4 .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Synthesis of Benzofuro(2,3-c)pyrazol-3(1H)-ones : 3-(3,5-Dimethylphenoxy)propanal has been used as a starting material in the synthesis of various organic compounds. For example, Hogale, Shirke, and Kharade (1995) explored its use in synthesizing benzofuro(2,3-c)pyrazol-3(1H)-ones, a class of organic compounds with potential pharmacological applications (Hogale, Shirke, & Kharade, 1995).

  • Crystal Structure Analysis : In another study, the crystal structure of drugs synthesized from compounds similar to this compound was analyzed. Shi and Lin (1997) focused on the crystal structure of a new anti-hypertension drug, DDPH, which is structurally related (Songjie Shi & Xia-Li Lin, 1997).

Pharmacological Applications

  • Cardiovascular Research : Hu and Qian (2001) studied the effects of DDPH, a compound derived from this compound, on cardiac ion channels in guinea pig ventricular myocytes, suggesting its potential application in cardiovascular pharmacology (X. Hu & J. Qian, 2001).

  • Drug Synthesis and Analysis : Further research by Bredikhin et al. (2017) on the synthesis of chiral drug xibenolol, a derivative of this compound, revealed insights into the drug's crystal structure and absolute configuration (A. A. Bredikhin, Z. A. Bredikhina, A. V. Kurenkov, & A. Gubaidullin, 2017).

Chromatography and Analytical Chemistry

  • Chiral Separations : Ikai et al. (2006) utilized derivatives of this compound in the synthesis of cellulose phenylcarbamates for high-performance liquid chromatography, demonstrating the compound's utility in chiral separations and analytical chemistry (T. Ikai, C. Yamamoto, M. Kamigaito, & Y. Okamoto, 2006).

Future Directions

The future directions for “3-(3,5-Dimethylphenoxy)propanal” could involve further exploration of its potential as an intermediate in the synthesis of various biologically active compounds . More research could also be conducted to better understand its chemical properties and potential applications.

properties

IUPAC Name

3-(3,5-dimethylphenoxy)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPCTANLPCGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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